2-Phenoxytetrahydrofuran
Overview
Description
2-Phenoxytetrahydrofuran is an organic compound with the molecular formula C10H12O2. It is a derivative of tetrahydrofuran, where a phenoxy group is attached to the second carbon of the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxytetrahydrofuran can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dihydrofuran with phenol. This reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion . Another method involves the nucleophilic substitution of tetrahydrofuran derivatives with phenoxide ions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furan derivatives. This process is efficient and can be scaled up for large-scale production. The reaction conditions typically include high pressure and temperature, along with a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxytetrahydrofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxy-substituted tetrahydrofuranones.
Reduction: Reduction reactions can convert it into phenoxy-substituted tetrahydrofurans.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Phenoxide ions and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include phenoxy-substituted tetrahydrofuranones, tetrahydrofurans, and various substituted tetrahydrofuran derivatives .
Scientific Research Applications
2-Phenoxytetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Phenoxytetrahydrofuran exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenoxy group.
2-Methoxytetrahydrofuran: Similar structure with a methoxy group instead of a phenoxy group.
Phenyl tetrahydrofuran: Contains a phenyl group instead of a phenoxy group.
Uniqueness
2-Phenoxytetrahydrofuran is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
2-phenoxyoxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCTYXBHPFCNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452485 | |
Record name | Furan, tetrahydro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40324-40-1 | |
Record name | Furan, tetrahydro-2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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